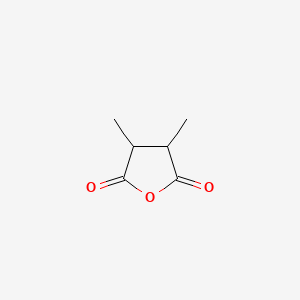

3,4-dimethyloxolane-2,5-dione

Overview

Description

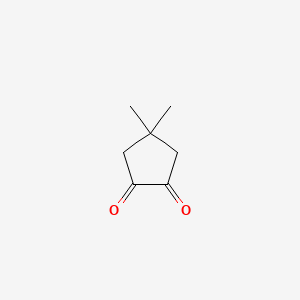

3,4-Dimethyloxolane-2,5-dione (DMDO) is an organic compound with a molecular formula of C5H8O3. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMDO is a colorless liquid that is highly volatile and has a boiling point of 61°C. It is also soluble in water and organic solvents. DMDO is a versatile compound used in a variety of applications, ranging from medicinal to industrial.

Scientific Research Applications

3,4-dimethyloxolane-2,5-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, such as polycarbonates, polyurethanes, and polyesters. This compound has been used as a solvent for the extraction of natural products and for the formulation of liquid detergents. In addition, this compound has been used in the synthesis of cyclic ethers, such as epoxides and cyclic amines.

Mechanism of Action

3,4-dimethyloxolane-2,5-dione is an organic compound with a molecular formula of C5H8O3. It is a colorless liquid that is highly volatile and has a boiling point of 61°C. Its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes. The formation of these complexes allows this compound to be used as a reactant in a variety of chemical reactions.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-microbial activity. It has also been found to have a protective effect on the liver and to be effective in treating certain types of cancer. In addition, this compound has been found to have a positive effect on the immune system, to reduce the risk of cardiovascular disease, and to help regulate blood sugar levels.

Advantages and Limitations for Lab Experiments

3,4-dimethyloxolane-2,5-dione has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a colorless liquid that is highly volatile and has a boiling point of 61°C. This makes it easier to handle than other compounds. It is also soluble in water and organic solvents, making it easier to use in a variety of experiments. In addition, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials.

However, there are also some limitations to using this compound in laboratory experiments. One limitation is that it is highly volatile, meaning it can evaporate quickly and must be handled carefully. Another limitation is that it is a reactive compound and can react with other compounds, making it difficult to control in experiments. In addition, this compound is a reactive compound and can react with other compounds, making it difficult to control in experiments.

Future Directions

The future of 3,4-dimethyloxolane-2,5-dione is promising. Research is ongoing to explore its potential applications in the pharmaceutical, agrochemical, and other industries. In addition, research is being conducted to investigate its biochemical and physiological effects and to develop new methods for its synthesis. Finally, research is being conducted to explore its potential as a solvent for the extraction of natural products and for the formulation of liquid detergents.

properties

IUPAC Name |

3,4-dimethyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFIRQHMXJBTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027762 | |

| Record name | 2,3-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16844-07-8, 35392-94-0, 7475-92-5 | |

| Record name | cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dihydro-3,4-dimethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B6597203.png)

![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)

![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)

![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)

![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)

![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)